8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a chemical compound with the molecular formula and a molecular weight of 196.97 g/mol. This compound is classified as a boronic acid derivative of benzoxazine, which is notable for its potential applications in medicinal chemistry and materials science. The presence of the fluoro group and the boronic acid functionality enhances its reactivity and utility in various chemical transformations.
8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid belongs to the class of heterocyclic compounds. It is specifically categorized under benzoxazines, which are characterized by a benzene ring fused to an oxazine ring. The incorporation of a boronic acid group adds to its classification as a boron-containing organic compound.
The synthesis of 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid typically involves several key steps:
The reaction conditions are crucial for achieving high yields and purity of the final product. Temperature, solvent choice, and reaction time should be optimized to ensure effective synthesis.
8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid participates in various chemical reactions:
Common reagents for these reactions include palladium catalysts for cross-coupling and bases like sodium hydroxide for hydrolysis. Reaction conditions such as temperature and solvent play significant roles in determining product selectivity and yield.
The mechanism of action for 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid primarily revolves around its reactivity due to both the fluorine atom and the boronic acid group:
The efficiency of these reactions can be influenced by factors such as sterics and electronics of substituents on both reactants.
8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid has several applications in scientific research:
This compound's unique combination of functional groups makes it a valuable tool in both academic research and industrial applications.
The construction of the 2,3-dihydro-1,4-benzoxazine scaffold necessitates precise ring-closing methodologies. Two predominant strategies dominate the synthesis:
Epoxide-Mediated Cyclization: Fluorinated catechol derivatives undergo O-alkylation with epichlorohydrin, followed by base-induced intramolecular epoxide ring-opening. This sequence affords the benzoxazine core with the fluorine atom regioselectively incorporated at the C8 position. Critical reaction parameters include temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis of sensitive intermediates. Lithium perchlorate or boron trifluoride etherate are often employed as Lewis acid catalysts to accelerate the epoxide opening step, achieving yields of 68–75% for the fluorinated heterocycle [5] [6] [7].
Copper-Catalyzed C-O Coupling: An alternative route utilizes 2-bromo-3-fluoroaniline derivatives reacting with ethylene glycol derivatives under Ullmann-type conditions. Copper(I) iodide (5–10 mol%) with a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) in toluene at 110°C facilitates the C-O bond formation, cyclizing to yield the 8-fluoro-2,3-dihydro-1,4-benzoxazine. This method provides superior regiocontrol for the fluorine substituent but requires rigorous oxygen exclusion [3] [6].
Table 1: Cyclization Methods for 8-Fluoro-2,3-dihydro-1,4-benzoxazine Core
Method | Key Reagents/Conditions | Yield Range | Key Advantage |
---|---|---|---|
Epoxide Ring-Opening | Epichlorohydrin, K₂CO₃, LiClO₄/BF₃, 60-80°C | 68-75% | High regioselectivity for C8-fluorine |
Copper-Catalyzed Ullmann | CuI, diamine ligand, toluene, 110°C, N₂ atm | 60-70% | Tolerance to diverse aniline substituents |
Functionalization at the C6 position with the boronic acid group presents unique challenges due to the sensitivity of the benzoxazine core and the boronic acid moiety. Two primary boronylation strategies are employed:
Halogen-Metal Exchange/Borylation: 6-Bromo-8-fluoro-2,3-dihydro-1,4-benzoxazine serves as the pivotal precursor. Treatment with n-butyllithium (-78°C, THF) generates the aryllithium species, which is subsequently quenched with triisopropyl borate (B(O^iPr)₃). Acidic workup (HCl) liberates the boronic acid. This method demands strict temperature control and anhydrous conditions to prevent protodeboronation or decomposition of the unstable aryllithium intermediate, yielding the target boronic acid in 50-65% purity (requiring purification ≥96% via recrystallization) [1] [3]. Molecular Formula: C₈H₉BFNO₃, Molecular Weight: 196.97 g/mol, SMILES: FC1=CC2=NCC(O2)C=C1B(O)O
[1].
Miyaura Borylation: A more robust method utilizes palladium-catalyzed coupling of the brominated benzoxazine precursor with bis(pinacolato)diboron (B₂pin₂). Catalysis by Pd(dppf)Cl₂ (1-5 mol%) in the presence of potassium acetate (KOAc) in DMSO or 1,4-dioxane (80-100°C, 12-24 h) provides the pinacol boronate ester. Acidic hydrolysis (HCl) then delivers the boronic acid. This route offers higher functional group tolerance and scalability, with isolated yields of 70-85% for the boronic acid after hydrolysis and purification [1].
Protection Considerations: The boronic acid functionality is susceptible to dehydration and protodeboronation. Stabilization is often achieved by generating the trifluoroborate salt (KHF₂ treatment) during synthesis or storage, converting back to the acid immediately before use [1].
While the benzoxazine core lacks a chiral center, introducing asymmetry at C3 (e.g., a methyl substituent) creates a chiral scaffold essential for biological activity in quinolone antibiotics like levofloxacin. Achieving enantiopure 8-fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid derivatives involves significant challenges:
Asymmetric Synthesis: Chiral pool approaches utilize enantiopure epoxides (e.g., (S)-glycidyl tosylate) for alkylation of fluorocatechols. Subsequent cyclization and functionalization yield the boronic acid building block with high enantiomeric excess (ee >95%). However, the harsh conditions of subsequent Suzuki-Miyaura couplings can erode ee if the boronic acid is not sufficiently stable [5] [7].
Resolution of Racemates: Synthesizing the racemic C3-methyl substituted benzoxazine-boronic acid followed by resolution is common. Techniques include:
Key Challenge: The boronic acid group’s potential Lewis acidity can complicate resolution. It may interact unpredictably with resolving agents or CSPs, and its propensity for protodeboronation or anhydride formation under resolution conditions necessitates careful optimization of pH, temperature, and solvent [2] [4].
Table 2: Enantioselective Approaches & Resolution Challenges
Strategy | Method | Typical ee Achieved | Key Limitation |
---|---|---|---|
Asymmetric Synthesis | Chiral Epoxide Alkylation | >95% | Complexity, cost of chiral synthons |
Diastereomeric Salt Cryst. | (R)- or (S)-α-MeBA resolution | 90-99% (after recycle) | Low yield, sensitivity of boronic acid |
Chiral Chromatography | Prep. HPLC/SFC with CSPs | >99% | High cost, low throughput for large scale |
Epoxides serve as crucial chiral building blocks for installing the C3 stereocenter in enantiomerically enriched benzoxazines destined for bioactive molecules like levofloxacin. Their utility stems from their ability to undergo stereospecific ring-opening:
Regioselective Ring-Opening: Reaction of enantiopure epoxides (e.g., (R)-epichlorohydrin) with fluorinated phenoxide anions proceeds via Sₙ2 mechanism at the less substituted carbon (C-1 of the epoxide). This regioselectivity is crucial for forming the desired 2-((halomethyl)oxy) intermediate with retained stereochemistry. Subsequent base-mediated (e.g., NaOH, K₂CO₃) intramolecular nucleophilic displacement of the halide by the aniline nitrogen completes the cyclization, forming the benzoxazine ring with defined stereochemistry at C3 [3] [5] [6].
Stereochemical Fidelity: The stereospecific nature of both epoxide formation (catalytically) and ring-opening ensures the configuration at the epoxide carbon is directly transferred to the C3 carbon of the benzoxazine. This allows precise control over the absolute stereochemistry of the final heterocycle, essential for its role in synthesizing enantiopure pharmaceuticals. Boronylation (via Miyaura borylation or halogen-metal exchange) of the enantiopure bromo-benzoxazine precursor then furnishes the target boronic acid with preserved ee [5] [7].
Table 3: Epoxide-Mediated Asymmetric Synthesis to Chiral Benzoxazine
Epoxide Source | Key Transformation | Stereochemical Outcome | Catalyst/Key Reagent |
---|---|---|---|
(R)- or (S)-Epichlorohydrin | Phenoxide alkylation → Cyclization | Stereospecific transfer of chirality | Base (K₂CO₃, NaOH) |
Jacobsen HKR-derived epoxides | Regioselective phenoxide ring-opening | >99% ee achievable | (salen)Co(III) catalyst |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1